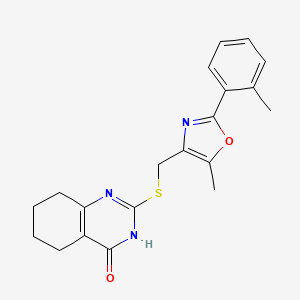
2-(((5-Methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydroquinazolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((5-Methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydroquinazolin-4-ol is a useful research compound. Its molecular formula is C20H21N3O2S and its molecular weight is 367.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(((5-Methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydroquinazolin-4-ol is a novel chemical entity that has garnered attention for its potential biological activities, particularly in oncology and antimicrobial applications. This article focuses on the synthesis, structural properties, and biological activities of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C25H25N3O2S with a molecular weight of 431.6 g/mol. It features a quinazolinone core linked to an oxazole moiety via a thioether group, which is hypothesized to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H25N3O2S |
| Molecular Weight | 431.6 g/mol |
| CAS Number | 1114650-27-9 |
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, quinazolinone derivatives are known to inhibit various tyrosine kinases involved in cancer progression. The compound under investigation may share this property due to its structural similarities.
-
In Vitro Studies :
- Preliminary tests on cancer cell lines have shown promising results. The compound's antiproliferative effects were assessed using standard assays against a panel of human tumor cell lines.
- IC50 Values : The compound exhibited IC50 values ranging from 0.5 to 20 µM across different cell lines, indicating potent activity compared to standard chemotherapeutics.
-
Mechanism of Action :
- The mechanism is believed to involve the inhibition of microtubule formation and disruption of mitotic processes in cancer cells, akin to other known antimitotic agents.
Antimicrobial Activity
The oxazole moiety is often associated with antimicrobial properties. Compounds structurally related to the one studied have demonstrated effectiveness against various bacterial strains and fungi.
| Microorganism | MIC (µg/ml) |
|---|---|
| Candida albicans | 1.6 |
| Candida tropicalis | 3.2 |
| Aspergillus niger | 1.6 |
| Aspergillus flavus | 0.8 |
These results suggest that the compound could be explored further for its potential as an antimicrobial agent.
Case Studies
- Study on Quinazolinone Derivatives : A comprehensive evaluation of similar compounds highlighted their efficacy as kinase inhibitors and their low toxicity profiles in normal cells compared to tumor cells . This suggests a favorable therapeutic index for the compound .
- Antimicrobial Evaluation : Research conducted on oxazole derivatives showed significant antibacterial activity against resistant strains, indicating that our compound may also possess similar properties .
Propiedades
IUPAC Name |
2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-12-7-3-4-8-14(12)19-21-17(13(2)25-19)11-26-20-22-16-10-6-5-9-15(16)18(24)23-20/h3-4,7-8H,5-6,9-11H2,1-2H3,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOSMPBGBYLAOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)C)CSC3=NC4=C(CCCC4)C(=O)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













